N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXDOKTWAIXURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution (Cl vs. Br):
- Bromo-Substituted Analogs : highlights that bromo substitution significantly enhances bioactivity. For example, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg in preclinical studies, attributed to bromine’s stronger electron-withdrawing and polarizability effects compared to chlorine .
- Chlorine-Substituted Target Compound : While the target compound’s 2-chlorophenyl group provides moderate activity, bromo analogs may exhibit superior potency due to enhanced metabolic stability and target affinity .
Methoxy vs. Methylthio/Benzylthio Groups:
- Methoxy (Target Compound) : The 4-methoxy group on the benzamide facilitates hydrogen bonding (e.g., C–H···O interactions), improving crystallinity and solubility .
- Methylthio/Benzylthio Analogs: Compounds such as N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) () show varied bioactivities.
Positional Isomerism and Substituent Orientation
- 2-Chlorophenyl vs. 4-Chlorophenyl : The target compound’s 2-chlorophenyl group creates steric hindrance near the thiadiazole core, which may limit rotational freedom compared to 4-chlorophenyl analogs. For instance, N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (5j) () has a para-substituted chlorobenzyl group, enabling planar conformations that optimize π-π stacking with biological targets .
Physicochemical Properties
Melting Points and Yields:
Structural Insights from Crystallography
- Hydrogen Bonding: The target compound’s methoxy group likely participates in non-classical hydrogen bonds (e.g., C–H···O), as seen in 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide (), which forms dimers stabilized by N–H···N and C–H···O interactions .
- Halogen Interactions : Chlorine in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () engages in C–H···Cl contacts, enhancing crystal packing and stability .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of hydrazine derivatives with carbon disulfide under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : The 2-chlorophenyl moiety is introduced via a substitution reaction using appropriate reagents.
- Coupling with Methoxybenzamide : The final product is formed by coupling the thiadiazole derivative with 4-methoxybenzoyl chloride, often facilitated by coupling agents like EDCI or DCC.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. It has been shown to inhibit certain enzymes and receptors that are crucial for tumor growth and survival.
Key Mechanisms Include:
- Inhibition of Cancer Cell Proliferation : The compound demonstrates significant cytotoxic effects against various cancer cell lines.
- Induction of Apoptosis : It enhances the Bax/Bcl-2 ratio and activates caspases, leading to programmed cell death in cancer cells.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of its anticancer activity based on available research:
| Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 12.5 | Induces apoptosis via caspase activation | |
| HepG2 | 10.0 | Cell cycle arrest at S and G2/M phases | |
| A549 (Lung cancer) | 15.0 | Inhibition of proliferation |
Case Study 1: Anticancer Activity
A study conducted on the compound's efficacy against MCF-7 and HepG2 cell lines revealed that it exhibits potent cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil (5-FU). This suggests that this compound could serve as a promising candidate for further development as an anticancer agent .
Case Study 2: Mechanistic Insights
Further investigations into its mechanism indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. Additionally, flow cytometry analysis showed an increase in the population of cells in the sub-G1 phase, indicative of apoptotic death .
Q & A
Q. What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide?
The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with carbonyl compounds. A validated method includes:
- Reacting 2-chlorophenyl-substituted thiosemicarbazide with 4-methoxybenzoyl chloride in POCl₃ under reflux (90°C, 3 hours).
- Neutralizing the mixture with ammonia (pH 8–9) to precipitate the product, followed by recrystallization using DMSO/water (2:1) .
- Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent), and purity is confirmed by NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiadiazole ring formation (e.g., absence of -SH protons at δ 3.5–4.5 ppm) and substituent positions .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C-S-N ~120°) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimers) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 372.05) .
Q. What are the primary biological targets explored for this compound?
Studies focus on enzymes like bacterial dihydrofolate reductase (DHFR) and fungal cytochrome P450. In vitro assays (MIC ≤ 8 µg/mL against S. aureus) suggest antimicrobial activity, while molecular docking predicts binding to DHFR’s active site (ΔG ≈ -9.2 kcal/mol) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂ at the benzamide para position) increases antimicrobial potency (MIC reduced from 16 to 4 µg/mL). Conversely, methoxy groups improve solubility but reduce target affinity .
- Heterocycle Replacement : Replacing thiadiazole with oxadiazole decreases activity (IC₅₀ increases from 12 µM to 45 µM), highlighting the thiadiazole’s role in π-π stacking with enzyme pockets .
Q. How do computational methods optimize experimental design?
- DFT Calculations : Predict thermodynamic stability (e.g., HOMO-LUMO gap ≈ 4.1 eV) and reactive sites for electrophilic substitution .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns trajectories, identifying stable binding conformations (RMSD < 2.0 Å) .
Q. How can researchers resolve contradictions in biological assay data?
- Assay Variability : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from differences in bacterial strains (ATCC vs. clinical isolates) or broth microdilution protocols (CLSI vs. non-standardized methods). Validate using CLSI M07-A11 guidelines and ≥95% HPLC-pure compound .
- Cytotoxicity Cross-Check : Use MTT assays on mammalian cells (e.g., HEK-293) to distinguish selective antimicrobial activity from general toxicity (e.g., CC₅₀ > 100 µg/mL) .
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Exothermic Reactions : POCl₃ addition at >90°C risks runaway reactions. Use controlled dropwise addition and cooling jackets .
- Purification : Recrystallization yields drop at >10 g scale due to solvent polarity mismatches. Switch to gradient column chromatography (silica gel, hexane → ethyl acetate) .
Methodological Considerations
Q. What protocols ensure reproducibility in crystallographic studies?
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Inert Atmospheres : Schlenk lines or gloveboxes prevent oxidation of thiol intermediates during thiadiazole ring closure .
- Low-Temperature Quenching : Rapid cooling (-20°C) after POCl₃ reactions minimizes hydrolysis of acyl chloride intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
